![molecular formula C10H18N2O2 B1478885 2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one CAS No. 2098001-04-6](/img/structure/B1478885.png)
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one
Overview
Description
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one, also known as 2-AOC, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a cyclopentenone derivative with a five-membered ring containing an oxazepin moiety. This compound has been studied extensively due to its potential as a pharmaceutical agent and its ability to act as a chiral building block.
Scientific Research Applications
1. Protease Activated Receptor 1 (PAR1) Antagonist The compound has been identified as a potential antagonist for Protease Activated Receptor 1 (PAR1) . PAR1 is a promising antiplatelet target that can prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .
Antiplatelet Therapy
The compound’s antagonistic effect on PAR1 makes it a potential candidate for antiplatelet therapy . Antiplatelet therapy has proven beneficial effects on cardiovascular diseases .
Metabolic Stability Improvement
The compound has been designed and synthesized with a heterobicycle analogue core scaffold, aiming to improve metabolic stability . This design showed improved metabolic stability compared with octahydroindenes .
Cardiovascular Disease Treatment
Given its potential as a PAR1 antagonist and its role in antiplatelet therapy, the compound could be used in the treatment of cardiovascular diseases . It could help reduce the rate of cardiovascular death, myocardial infarction, stroke, and urgent coronary revascularization .
Pharmaceutical Testing
The compound is available for pharmaceutical testing . High-quality reference standards are used for accurate results .
Scientific Research and Development
The compound holds the key to unlocking new frontiers in scientific research and development . Its versatile potential can be utilized in various research applications .
properties
IUPAC Name |
1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-2-aminoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-6-10(13)12-4-5-14-7-8-2-1-3-9(8)12/h8-9H,1-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGRCQNFXDTJIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCN(C2C1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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